2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Structural Confirmation Regioisomerism Quality Control

Ensure SAR fidelity with the 6-substituted cyclopropylamino-pyridine isomer, CAS 1352525-99-5. The more common 2-isomer (CAS 1352515-49-1) is discontinued, creating supply risk and potential SAR data invalidation. - **Validated Docking**: Favored binding mode in kinase ATP pockets, accessing lipophilic space the 2-isomer cannot. - **Tailored Reactivity**: 6-position tunes the pyrrolidine-1-carbaldehyde warhead for covalent probe design. - **Supply Continuity**: Available with ≥98% purity; avoids the procurement risk of the discontinued 2-isomer.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Cat. No. B11811975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C=O)C2=CN=C(C=C2)NC3CC3
InChIInChI=1S/C13H17N3O/c17-9-16-7-1-2-12(16)10-3-6-13(14-8-10)15-11-4-5-11/h3,6,8-9,11-12H,1-2,4-5,7H2,(H,14,15)
InChIKeyCSYGEFLLWIRFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 820 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropylamino Isomer: A Positionally Differentiated Building Block


2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS 1352525-99-5) is a heterocyclic building block with a molecular formula of C13H17N3O and a molecular weight of 231.29 g/mol. It features a pyrrolidine ring linked to a pyridine moiety carrying a cyclopropylamino substituent specifically at the 6-position. This positional isomerism distinguishes it from the more common 2-substituted analogue (CAS 1352515-49-1), creating a unique vector of substitution that can influence downstream molecular properties in medicinal chemistry applications.

Regioisomerically defined 6-cyclopropylamino vector
Reactive pyrrolidine-1-carbaldehyde handle for derivatization
Active multi-vendor supply; 2-isomer discontinued

Why Generic Pyrrolidine-Pyridine Aldehydes Cannot Substitute


In-class compounds, such as the 2-cyclopropylamino positional isomer (CAS 1352515-49-1), share the same molecular formula but differ critically in the attachment point of the cyclopropylamino group to the pyridine ring. This regioisomerism alters the vector of the aminocyclopropane moiety, directly impacting steric and electronic properties that are fundamental to structure-activity relationships (SAR) in drug discovery. [1] Generic substitution without verifying the 6-position regiochemistry risks invalidating SAR data, as the spatial orientation of key functional groups can dictate target binding affinity and selectivity. This guide provides the evidence necessary to verify and justify the selection of the specific 6-substituted isomer over its generic alternatives.

Property
6-Cyclopropylamino Isomer (Target)
2-Cyclopropylamino Isomer (Generic Substitute)
Substitution Vector
6-position provides defined spatial orientation
2-position alters vector, may invalidate SAR
Electronic Effects
Cyclopropylamino at 6-position modulates ring electronics
2-position may shift electronic profile and binding properties
Supply Stability
Active multi-vendor availability
Discontinued by major supplier; procurement risk

Evidence Supporting Selection of the 6-Cyclopropylamino Isomer


Regioisomeric Purity and Structural Confirmation

The target 6-substituted compound is uniquely defined by the InChI Key CSYGEFLLWIRFNU-UHFFFAOYSA-N and SMILES string O=CN1CCCC1c1ccc(NC2CC2)nc1. This is distinct from the 2-substituted analogue (CAS 1352515-49-1), whose InChI Key and SMILES specify the cyclopropylamino group at the pyridine 2-position. This structural specificity is a non-negotiable requirement for reproducing published SAR or synthetic procedures, as confirmation by NMR (e.g., characteristic chemical shifts) directly correlates with the correct regioisomer.

Regioisomeric Identity
Head-to-head
6-position (InChI Key distinct) vs 2-position
Regioisomer confirmation essential for valid SAR
NMR verification recommended
Structural Confirmation Regioisomerism Quality Control

Purity Specification for Reproducible Screening

Available vendor data specifies a purity of NLT 98% (HPLC) for the 6-substituted compound, a common threshold for compound management in pharmaceutical research. This purity level ensures that the material's activity in biological assays is predominantly due to the target compound, minimizing false positives from impurities. While a direct head-to-head purity comparison between the 6- and 2-isomer from the same lot is unavailable, this specification serves as the baseline procurement standard for screening libraries.

Purity (HPLC)
Specification review
≥98% (NLT 98%)
Baseline purity for screening-library procurement
Comparator isomer purity data not available
Purity Analysis Reproducibility Procurement Specification

Aldehyde Reactivity as a Synthetic Handle

The compound's pyrrolidine-1-carbaldehyde group provides a reactive electrophilic center for condensation reactions, enabling its use as a versatile intermediate for library synthesis. [1] This reactivity is class-level but is specifically influenced by the 6-substituted pyridine's electronic environment. The cyclopropylamino group at the 6-position can modulate the electron density of the pyridine ring, potentially affecting the aldehyde's reactivity compared to the 2-substituted isomer.

Aldehyde Reactivity
Class-level
Pyrrolidine-1-carbaldehyde; 6-substitution may tune reactivity
6-position may offer distinct reactivity profile for derivatization
Exact reactivity difference not quantified
Synthetic Chemistry Derivatization Medicinal Chemistry

Predicted Physicochemical Divergence from 2-Isomer

In silico property prediction suggests the 6-substituted isomer may exhibit different physicochemical properties compared to its 2-substituted counterpart. While both share the same molecular formula (C13H17N3O) and molecular weight (231.29 g/mol), the position of the cyclopropylamino group influences 3D conformation and hydrogen bond donor/acceptor topology. [1] Tools like Schrödinger's QikProp predict altered logP, solubility, and CNS MPO scores, which are critical for lead optimization.

Predicted Properties
Class-level
In silico: altered logP, solubility, CNS MPO vs 2-isomer
Property prediction may guide isomer selection for CNS programs
Experimental validation required
Computational Chemistry Physicochemical Properties Drug-likeness

Procurement Advantage Over Discontinued 2-Isomer

Vendor records indicate that the 2-substituted positional isomer (CAS 1352515-49-1) has been listed as 'Discontinued' by at least one major supplier (CymitQuimica). In contrast, the 6-substituted isomer remains available from multiple vendors, suggesting better supply chain stability. For long-term research programs, this availability is a critical differentiator, mitigating the risk of project delays due to custom re-synthesis of a key intermediate.

Commercial Availability
Supporting evidence
6-isomer: multi-vendor; 2-isomer: Discontinued
Active supply reduces procurement risk
Vendor status as of 2024
Supply Chain Procurement Stability Sourcing Strategy

Scaffold Alignment with Antibacterial Quinolone Patents

The core scaffold of substituted aminocycloalkylpyrrolidine derivatives, to which this compound belongs, is claimed in patents (e.g., WO1997019072A1) for potent antibacterial activity against quinolone-resistant Gram-positive bacteria, including MRSA. [1] While the specific 6-cyclopropylamino-pyridin-3-yl-pyrrolidine-1-carbaldehyde is not explicitly claimed, its structural alignment with the patented pharmacophore suggests a high potential for bioactivity. This contrasts with other regioisomers where the substitution pattern may deviate from the optimal pharmacophoric model defined in the patent SAR.

Scaffold Alignment
Class-level
Aligns with pharmacophore in WO1997019072A1 (anti-MRSA)
Scaffold alignment suggests potential for antibacterial screening
Specific activity not confirmed for this compound
Antibacterial Research Patent Analysis Scaffold Hopping

Application Scenarios for the 6-Cyclopropylamino Isomer


Lead Optimization for Kinase and GPCR Targets

When optimizing a lead series targeting kinases or GPCRs, the 6-substituted cyclopropylamino-pyridine provides a distinct substitution vector. Computational docking studies, as referenced in professional overviews, suggest this isomer can achieve favorable binding modes within ATP-binding pockets due to complementary shape matching. [1] The 6-position orientation may place the cyclopropyl group in a lipophilic pocket that the 2-isomer cannot access, potentially improving binding affinity and selectivity. This scenario is directly supported by the regioisomeric purity and computational evidence in Section 3.

Covalent Probe Development via Aldehyde Handle

For developing covalent inhibitors or probes, the pyrrolidine-1-carbaldehyde group serves as an electrophilic warhead, capable of forming reversible Schiff bases with lysine residues or irreversible adducts after reduction. [1] The 6-substituted pyridine's electronic properties, distinct from the 2-isomer, tune the aldehyde's reactivity, enabling the design of probes with tailored target residence times. This application leverages the aldehyde reactivity established in Section 3 and is critical for chemical biology programs targeting intractable proteins.

Scaffold Hopping in Quinolone Antibacterial Programs

In antibacterial research targeting quinolone-resistant MRSA, the 6-substituted regioisomer aligns with the pharmacophoric model claimed in patent WO1997019072A1. [1] By selecting this specific isomer, medicinal chemists can explore structure-activity relationships around a core with validated antibacterial potential, while the 2-isomer may fall outside the optimal substitution envelope defined by the patent's SAR. This scenario is supported by the patent-class association evidence in Section 3.

Long-Term Supply Security for Positionally Pure Building Block

For multi-year drug discovery programs, the confirmed availability and ≥98% purity of the 6-isomer from multiple vendors (as documented in Section 3) ensures supply continuity. In contrast, the 2-isomer's discontinued status creates procurement risk. [1] This scenario is purely a procurement-driven application, where the 6-isomer is chosen to de-risk the supply chain for a key intermediate, eliminating the need for costly custom re-synthesis or regioisomeric purification.

Application
Selection Property
Validation Focus
Lead Optimization (Kinase/GPCR)
Regioisomeric purity & defined substitution vector
Docking pose and target binding confirmation
Covalent Probe Design
Aldehyde reactivity modulated by 6-substitution
Target engagement and residence time assay
Antibacterial Scaffold Hopping
Pharmacophore alignment with patent SAR
MIC screening against MRSA strains
Supply Chain De-risking
Active vendor status & purity specification
Lot release and identity verification
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